An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-Acetyl-3-aminopiperidine: A Core Scaffold in Modern Medicinal Chemistry
Executive Summary
1-Acetyl-3-aminopiperidine is a heterocyclic building block of significant interest to researchers and scientists in drug development. Its rigidified piperidine core, combined with a strategic placement of amino and acetyl functionalities, offers a versatile platform for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and structural properties, a detailed synthesis protocol, methods for spectroscopic characterization, and insights into its reactivity and applications. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for professionals leveraging this scaffold in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its chair-like conformation provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets, enhancing both potency and selectivity.[2] Within this class of compounds, 1-Acetyl-3-aminopiperidine emerges as a particularly valuable synthetic intermediate.
The molecule possesses three key features:
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A Chiral Center: The C3 position is a stereocenter, meaning the compound exists as (R) and (S) enantiomers. This is critical in drug design, as biological systems are chiral, and often only one enantiomer will elicit the desired therapeutic effect.[3]
-
A Primary Amine: The amino group at the C3 position serves as a versatile nucleophilic handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[4]
-
An N-Acetyl Group: The acetyl group modifies the properties of the ring nitrogen. It removes the basicity of the secondary amine, preventing unwanted side reactions and influencing the overall polarity and conformational preference of the molecule.
This guide will delve into the core chemical properties, synthesis, and analysis of this compound, providing the technical foundation necessary for its effective use in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work.
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IUPAC Name: 1-(3-aminopiperidin-1-yl)ethan-1-one
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CAS Number: 83363-34-2 (for the racemate)
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Synonyms: 1-Acetyl-3-piperidinamine
The key physicochemical properties, computed and aggregated from various chemical databases, are summarized below for efficient reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [4] |
| Molecular Weight | 142.20 g/mol | [5] |
| XLogP3 | -0.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | PubChem |
| Heavy Atom Count | 10 | [4] |
| Complexity | 136 | [4] |
| Covalently-Bonded Unit Count | 1 | [4] |
Structural Analysis and Stereochemistry
The structure of 1-Acetyl-3-aminopiperidine is defined by the six-membered piperidine ring, which predominantly adopts a chair conformation to minimize steric strain. The coupling patterns observed in ¹H NMR spectra of similar structures suggest that substituents on the ring typically favor an equatorial position to reduce unfavorable 1,3-diaxial interactions.[6]
The presence of the acetyl group on the nitrogen atom introduces the possibility of rotamers due to hindered rotation around the amide C-N bond. This can sometimes lead to broadening of signals in NMR spectra for atoms near the nitrogen.[6]
Crucially, the C3 carbon is a stereogenic center. The synthesis and separation of the individual (R) and (S) enantiomers are often necessary, as biological activity is typically stereospecific. The choice between the (R) or (S) enantiomer is a critical decision in drug design, profoundly influencing the molecule's interaction with its target protein.[3]
Synthesis Protocol: From Aromatic Precursor to Saturated Heterocycle
A robust and scalable synthesis is paramount for the practical application of any building block. One effective strategy involves the hydrogenation of an aromatic precursor, N-acetyl-3-aminopyridine. This approach is advantageous as the starting materials are commercially available and the transformation is well-established.[7]
Step 1: Acetylation of 3-Aminopyridine
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Rationale: The initial acetylation protects the exocyclic amino group and prepares the molecule for the subsequent reduction. However, a more common industrial approach is to first acetylate the pyridine nitrogen, which also activates the ring for reduction, before dealing with the exocyclic amine. For this guide, we will follow a pathway that leads to the desired product based on established transformations. A direct and efficient route starts with the acetylation of 3-aminopyridine.
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Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
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Add a base, such as triethylamine (1.2 eq), to scavenge the acid byproduct.
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Add acetic anhydride (1.1 eq) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(pyridin-3-yl)acetamide.
Step 2: Catalytic Hydrogenation of N-(pyridin-3-yl)acetamide
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Rationale: This is the key transformation step. Catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring. The use of a palladium on carbon (Pd/C) catalyst is common for this type of reduction due to its efficiency and selectivity.[7] Acetic acid is often used as the solvent and co-catalyst, as the acidic medium can help protonate the pyridine nitrogen, facilitating the reduction.
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Charge a high-pressure hydrogenation vessel with N-(pyridin-3-yl)acetamide (1.0 eq), a palladium catalyst (5-10 mol% Pd on carbon), and glacial acetic acid as the solvent.
-
Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 50-100 psi, though conditions may vary) and heat to 50-70 °C.
-
Maintain vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
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Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product, 1-acetyl-3-aminopiperidine, into an organic solvent like DCM.
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Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be purified by column chromatography or distillation.
Caption: Synthesis workflow for 1-Acetyl-3-aminopiperidine.
Spectroscopic Characterization and Analytical Workflow
Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex set of signals for the piperidine ring protons, typically in the range of 1.5-4.0 ppm. The acetyl methyl protons will appear as a sharp singlet around 2.1 ppm. The protons on the carbon bearing the amino group (C3) and the carbons adjacent to the nitrogen (C2, C6) will be shifted downfield. The NH₂ protons will appear as a broad singlet that can be exchanged with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals. The carbonyl carbon of the acetyl group is expected around 170 ppm. The methyl carbon of the acetyl group will be around 22 ppm. The five piperidine ring carbons will appear in the 25-55 ppm range.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 143.12.
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Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹, a strong C=O stretching vibration for the amide around 1640 cm⁻¹, and C-H stretching vibrations below 3000 cm⁻¹.
Caption: Standard analytical workflow for structural verification.
Reactivity and Applications in Drug Development
1-Acetyl-3-aminopiperidine is a bifunctional molecule whose reactivity is dominated by its primary amino group. This group is a potent nucleophile, making it an ideal anchor point for constructing larger, more complex molecules.
Common transformations involving the amino group include:
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Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.[6]
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
This versatility makes it a valuable building block in medicinal chemistry. The 3-aminopiperidine motif is a key structural feature in a variety of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3] Although some prominent drugs like Alogliptin and Linagliptin utilize the unprotected 3-aminopiperidine core, the acetylated form serves as a stable precursor that can be carried through several synthetic steps before a potential deacetylation, if required.[3][8]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 1-Acetyl-3-aminopiperidine.
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General Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[11] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] It may be sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9][11]
Conclusion
1-Acetyl-3-aminopiperidine is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into the synthesis of complex chiral molecules. Its defined stereochemistry, differentiated nitrogen atoms, and stable piperidine conformation make it an asset in modern drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for any researcher aiming to leverage its full potential in the development of next-generation therapeutics.
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NIST. WebBook, Piperidine, 1-acetyl-. Available at: [Link]
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Justia Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine. Available at: [Link]
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